molecular formula C8H12N2S2 B14593385 N-Propyl-N'-thiophen-3-ylthiourea CAS No. 61528-54-9

N-Propyl-N'-thiophen-3-ylthiourea

Katalognummer: B14593385
CAS-Nummer: 61528-54-9
Molekulargewicht: 200.3 g/mol
InChI-Schlüssel: ZMFGUCPFSQXKSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Propyl-N’-thiophen-3-ylthiourea is a chemical compound with the molecular formula C8H12N2S2. It belongs to the class of thiourea derivatives, which are known for their diverse biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Propyl-N’-thiophen-3-ylthiourea typically involves the reaction of thiophene-3-carbonyl chloride with N-propylthiourea in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N-Propyl-N’-thiophen-3-ylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-Propyl-N’-thiophen-3-ylthiourea undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiourea derivatives, each with distinct chemical and physical properties .

Wissenschaftliche Forschungsanwendungen

N-Propyl-N’-thiophen-3-ylthiourea has found applications in various scientific research fields:

Wirkmechanismus

The mechanism of action of N-Propyl-N’-thiophen-3-ylthiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Propyl-N’-thiophen-3-ylthiourea is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its propyl group and thiophene ring contribute to its unique properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

61528-54-9

Molekularformel

C8H12N2S2

Molekulargewicht

200.3 g/mol

IUPAC-Name

1-propyl-3-thiophen-3-ylthiourea

InChI

InChI=1S/C8H12N2S2/c1-2-4-9-8(11)10-7-3-5-12-6-7/h3,5-6H,2,4H2,1H3,(H2,9,10,11)

InChI-Schlüssel

ZMFGUCPFSQXKSL-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(=S)NC1=CSC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.